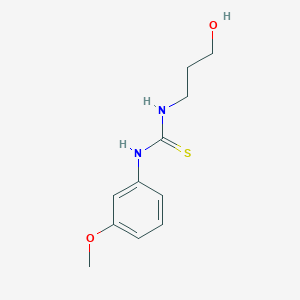
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is not yet fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of certain genes that are involved in apoptosis, which could contribute to its antiproliferative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could contribute to its antiproliferative effects. Other studies have suggested that this compound may have anti-inflammatory effects and could potentially be used to treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea. One area of research that could be explored further is the mechanism of action of this compound. Additionally, further studies could be conducted to determine the potential therapeutic applications of this compound in cancer and other diseases. Other potential future directions for research could include the synthesis of analogs of this compound with improved potency and selectivity, as well as the development of new methods for synthesizing this compound.
Synthesemethoden
The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can be achieved through a variety of methods. One common method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine in the presence of a suitable solvent and catalyst. Another method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine hydrochloride in the presence of a base. Both of these methods have been shown to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that this compound has potent antiproliferative effects on a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy.
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPKMOUHOSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
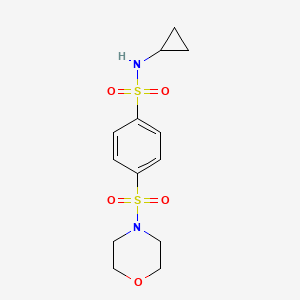
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
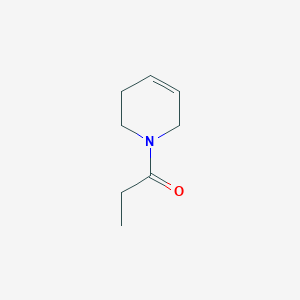

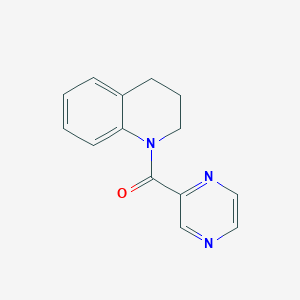
![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
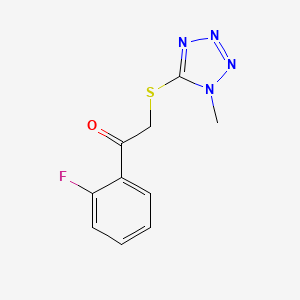
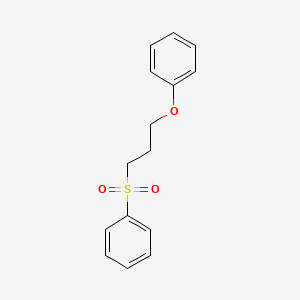
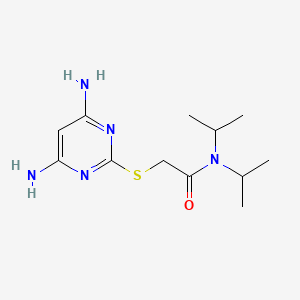

methanone](/img/structure/B7638604.png)